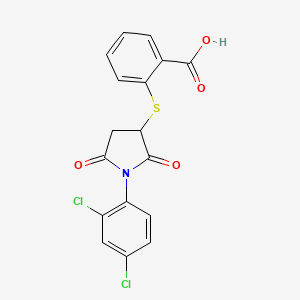

2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

This compound is a benzoic acid derivative featuring a pyrrolidin-2,5-dione (succinimide) core substituted at the 3-position with a thioether-linked 2,4-dichlorophenyl group. The 2,4-dichlorophenyl group is a common pharmacophore in antifungal and receptor-targeting agents, while the thioether linkage may influence metabolic stability and electronic properties .

Properties

IUPAC Name |

2-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO4S/c18-9-5-6-12(11(19)7-9)20-15(21)8-14(16(20)22)25-13-4-2-1-3-10(13)17(23)24/h1-7,14H,8H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENCSASXPFXXON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,4-dichlorophenylamine with succinic anhydride to form the corresponding imide. This intermediate is then reacted with thiobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification steps such as recrystallization or chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound can target specific enzymes involved in cancer cell proliferation.

- Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDK) and cyclooxygenase-2 (COX-2), which play crucial roles in cancer cell cycle regulation and inflammation respectively. Inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .

Enzyme Inhibition Studies

The compound has demonstrated significant inhibitory effects on key enzymes:

| Enzyme | Effect | Reference |

|---|---|---|

| CDK2 | Inhibition reduces cell cycle progression | Shaker et al., 2024 |

| COX-2 | Decreased prostaglandin synthesis | Shaker et al., 2024 |

Case Study 1: CDK2 and COX-2 Inhibition

In a study by Shaker et al., various derivatives of the compound were synthesized and evaluated for their ability to inhibit CDK2 and COX-2. Among them, one derivative displayed potent activity against HepG2 liver cancer cells, inducing apoptosis through modulation of cyclin D1 and E levels .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on thiazolidinone analogs related to this compound. It was found that modifications at specific positions significantly enhanced anticancer activity. Compounds with methylsulfonyl groups exhibited superior inhibitory effects on CDK2 compared to other substitutions .

Anti-inflammatory Properties

Given its structural similarity to known anti-inflammatory agents, there is potential for this compound to exhibit anti-inflammatory properties by modulating COX pathways. This could be beneficial in treating inflammatory diseases alongside its anticancer applications.

Drug Development

The compound serves as a lead structure for developing new drugs targeting various cancers. Its ability to selectively inhibit key enzymes involved in tumor growth positions it as a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated based on analog data from .

Biological Activity

The compound 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid , also known by its CAS number 301683-47-6, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a dichlorophenyl group and a pyrrolidine moiety which are critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of 2,5-dioxopyrrolidine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a possible therapeutic role in treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of the compound have been evaluated in several cancer cell lines. In a study involving human breast cancer cells (MCF-7), this compound demonstrated significant growth inhibition. The mechanism appears to involve apoptosis induction through the mitochondrial pathway .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and inflammation. The thioether linkage in the compound is believed to play a crucial role in modulating enzyme activity by altering redox states within cells.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.